molecular formula C23H36O2 B153336 Methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate CAS No. 108698-02-8

Methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

Cat. No. B153336
M. Wt: 344.5 g/mol
InChI Key: PTFHIRHGARALFY-JEBPEJKESA-N
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Description

Methyl docosahexaenoate, specifically methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate, is a methyl ester form of docosahexaenoic acid (DHA), which is a major constituent of fish oil and is known for its significance in human health, particularly in brain and cardiovascular function. The compound has been studied for its synthesis, metabolism, and the formation of various metabolites and oxidation products .

Synthesis Analysis

The synthesis of methyl docosapentaenoate and its derivatives has been a subject of interest due to their biological importance. One study describes the synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters, which are metabolites produced by liver microsomes. The synthesis involved reacting methylated docosahexaenoate with m-chloroperoxybenzoic acid and isolating the products through chromatography . Another study reports the asymmetric total synthesis of 19,20-epoxydocosapentaenoic acid, a bioactive metabolite of DHA, using a step-economical and late-divergent method that could be useful for synthesizing EDP analogues for biological studies .

Molecular Structure Analysis

The molecular structure of methyl docosapentaenoate includes a long carbon chain with multiple double bonds, all in the cis configuration. The positions of these double bonds have been tentatively assigned to carbon numbers 4, 7, 10, 13, 16, and 19 in the chain . The stereochemistry of these double bonds is crucial for the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving methyl docosapentaenoate include its metabolism and autoxidation. The metabolism of docosapentaenoate in rats has been studied, showing that it can suppress the biosynthesis of other polyunsaturated fatty acids and is preferentially converted to arachidonate or further desaturated . Autoxidation studies have identified various aldehydes, aldehyde esters, hydrocarbons, and methyl esters as oxidation products, with proposed mechanisms for their formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl docosapentaenoate are characterized by its high degree of unsaturation, which makes it susceptible to oxidation. The autoxidation process at elevated temperatures has been studied, revealing the formation of a complex mixture of volatile compounds . The synthesis of labeled methyl docosapentaenoate has also been reported, which is useful for tracing its metabolism and studying its physical properties .

Scientific Research Applications

  • Synthesis and Metabolic Studies : This compound has been synthesized and studied for its metabolic pathways. For example, Flock and Skattebol (2000) synthesized metabolites starting from n−3 polyunsaturated fatty acids, emphasizing the compound's role in metabolic studies (Flock & Skattebol, 2000).

  • Identification in Natural Sources : It has been isolated from natural sources like insulin production waste, as reported by Frangulyan et al. (1987), demonstrating its occurrence in biological systems (Frangulyan et al., 1987).

  • Role in Marine Algae : Mikhailova et al. (1995) found novel polyunsaturated fatty acids with four conjugated double bonds, including a compound with a similar structure, in the marine green alga Anadyomene stellata, indicating its presence in marine organisms (Mikhailova et al., 1995).

  • Chemical Synthesis and Analysis : Hong et al. (2019) reported the chemical synthesis of related lipid mediators, highlighting the synthetic approaches to studying these compounds (Hong et al., 2019).

  • Biological Production and Activity of Derivatives : Studies like that of Dangi et al. (2010) focused on the biological production and pharmacokinetic profiles of related compounds, providing insights into their therapeutic potential and physiological significance (Dangi et al., 2010).

  • Involvement in Anti-Inflammatory Actions : Research by Serhan et al. (2006) explored the anti-inflammatory actions of docosahexaenoic acid derivatives, which are structurally similar, underscoring the potential therapeutic uses of such compounds (Serhan et al., 2006).

Safety And Hazards

The compound is classified as a combustible liquid . Personal protective equipment including a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFHIRHGARALFY-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336242
Record name Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

CAS RN

108698-02-8
Record name Methyl 7,10,13,16,19-docosapentaenoate, (7Z,10Z,13Z,16Z,19Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108698028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 7,10,13,16,19-DOCOSAPENTAENOATE, (7Z,10Z,13Z,16Z,19Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IS54O89XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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